(1,2,3-Trimethylbut-3-enyl)benzene
Description
Contextualization within Aromatic Hydrocarbons and Olefinic Compounds
3,4-Dimethyl-4-phenylpent-1-ene is a hybrid molecule that contains both an aromatic system (the phenyl group) and an olefinic component (the pentene chain with a double bond).
Aromatic Hydrocarbons (Arenes): The benzene (B151609) ring is the parent arene. schoolwires.net These are cyclic, planar molecules with a ring of resonance-stabilized pi electrons, which gives them unique stability. researchgate.net Benzene and its derivatives typically undergo substitution reactions rather than the addition reactions characteristic of alkenes, as substitution preserves the stable aromatic system. schoolwires.netresearchgate.net
Olefinic Compounds (Alkenes): The pent-1-ene part of the molecule features a carbon-carbon double bond. This functional group is a site of high electron density, making it susceptible to electrophilic addition reactions. The double bond in 3,4-Dimethyl-4-phenylpent-1-ene is vinylic and monosubstituted, which influences its reactivity compared to more substituted alkenes.
The presence of both functionalities within the same molecule raises questions about their mutual electronic and steric influence, making it an interesting substrate for a variety of chemical transformations.
Relevance of Branched Alkyl-Substituted Benzene Derivatives in Organic Chemistry
Branched alkyl-substituted benzenes (BABs) are a cornerstone in the study of organic reaction mechanisms. acs.org Historically, they have been instrumental in understanding:
Alkylation Mechanisms: The synthesis of these compounds, often via Friedel-Crafts alkylation, is complicated by the tendency of alkyl groups to rearrange, leading to a mixture of products. acs.org The study of reactions involving branched alkenes and alcohols with benzene has helped elucidate the complex carbocation rearrangements that can occur. acs.org
Isomerization: Once attached to the ring, the branched alkyl substituents can undergo structural isomerization (e.g., a tertiary alkyl group rearranging to a more stable secondary one) and positional isomerization (moving to different positions on the aromatic ring). acs.org
Steric Effects: The bulky nature of branched groups, such as the (1,2-dimethyl-2-phenyl)propyl group in this molecule, creates significant steric hindrance. This can direct incoming reagents to less crowded positions on the benzene ring and can also influence the reactivity of the adjacent olefinic bond. colorado.edu For example, substitution at positions ortho to a very large group is often disfavored due to steric congestion. colorado.edu
The specific structure of 3,4-Dimethyl-4-phenylpent-1-ene, with its quaternary carbon atom and multiple chiral centers, makes it a highly complex example within this class.
Overview of Research Trajectories for Arylalkenes with Complex Alkenyl Chains
Arylalkenes, particularly those with complex or branched side chains, are important substrates in several areas of chemical research. While specific research on 3,4-Dimethyl-4-phenylpent-1-ene is not widely published, its structure is relevant to the following research trajectories:
Polymerization: Arylalkenes like styrene (B11656) (phenylethene) are monomers for producing widely used polymers. The complex branching and steric bulk of 3,4-Dimethyl-4-phenylpent-1-ene would significantly influence its polymerization behavior, potentially leading to materials with unique thermal and mechanical properties.
Asymmetric Synthesis: The molecule contains two chiral centers (at carbons 3 and 4 of the pentene chain). The hydrogenation of a related compound, (R)-3,4-dimethylpent-1-ene, using a platinum catalyst is known to produce (S)-2,3-dimethylpentane, demonstrating stereochemical outcomes in reactions. pearson.com This highlights the potential of using complex arylalkenes in stereoselective synthesis.
Mechanistic Studies: The interaction between the phenyl group and the double bond, though separated by two sigma bonds, can be studied through various reactions. For instance, reactions at the double bond could be influenced by the electronic donating or withdrawing nature of the phenyl group, and reactions on the ring (electrophilic aromatic substitution) would be directed by the bulky, activating alkyl chain. colorado.edu
Data Tables
While experimental data for 3,4-Dimethyl-4-phenylpent-1-ene is scarce in public literature, the following table provides computed properties for related structures to offer context.
Table 1: Computed Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
|---|---|---|---|
| 1,2,3-Trimethylbenzene | C₉H₁₂ | 120.19 | 1,2,3-Trimethylbenzene wikipedia.orgnist.gov |
| 3,4-Dimethylpent-1-ene | C₇H₁₄ | 98.19 | 3,4-dimethylpent-1-ene molport.com |
| 4,4-Dimethyl-1-phenylpent-1-en-3-one | C₁₃H₁₆O | 188.26 | (Z)-4,4-dimethyl-1-phenylpent-1-en-3-one nih.gov |
Structure
3D Structure
Properties
CAS No. |
85895-82-5 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3,4-dimethylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h5-9,11-12H,1H2,2-4H3 |
InChI Key |
ZFZCDJRTJOBZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)C(=C)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2,3 Trimethylbut 3 Enyl Benzene
Electrophilic Aromatic Substitution (EAS) Mechanisms on the Benzene (B151609) Ring
Electrophilic aromatic substitution is a fundamental reaction class for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu
The position of electrophilic attack on a substituted benzene ring is dictated by the electronic properties of the existing substituent. pressbooks.publibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org
Activating groups donate electron density to the benzene ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene. chemistrytalk.orgvanderbilt.edu These groups are typically ortho, para-directors. libretexts.org
Deactivating groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate. chemistrytalk.orgvanderbilt.edu Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing. libretexts.org
The directing effect of a substituent arises from its ability to stabilize the carbocation intermediate formed during the attack of the electrophile at the ortho, para, or meta positions. youtube.com For activating groups, resonance or inductive effects provide greater stabilization for the intermediates of ortho and para attack. libretexts.orglibretexts.org
The (1,2,3-trimethylbut-3-enyl) substituent is an alkyl group. Alkyl groups are generally considered to be weakly activating and ortho, para-directing. libretexts.orgwikipedia.org This is due to a combination of two factors:
Inductive Effect: Alkyl groups are electron-donating through the sigma bonds (inductive effect), which enriches the electron density of the benzene ring and stabilizes the positively charged arenium ion intermediate. wikipedia.orglibretexts.org
Hyperconjugation: The overlap of C-H or C-C sigma bonds of the alkyl group with the pi system of the ring can also contribute to the stabilization of the arenium ion, particularly when the positive charge is located at the ortho or para positions. vanderbilt.edu
However, the steric bulk of the (1,2,3-trimethylbut-3-enyl) group is expected to play a significant role in the regioselectivity of EAS reactions. Large, bulky alkyl groups can hinder the approach of the electrophile to the ortho positions. pressbooks.pubwikipedia.org Consequently, the para product is often favored over the ortho product. For instance, in the nitration of toluene (B28343) (with a small methyl group), the ortho/para ratio is significant, whereas for tert-butylbenzene (B1681246) (with a bulky t-butyl group), the para product is predominant. wikipedia.orglibretexts.org
Table 1: Predicted Regioselectivity in the Electrophilic Aromatic Substitution of (1,2,3-Trimethylbut-3-enyl)benzene
| Electrophilic Reaction | Expected Major Product(s) | Rationale |
| Nitration (HNO₃, H₂SO₄) | para-nitro-(1,2,3-trimethylbut-3-enyl)benzene | The bulky alkyl group sterically hinders the ortho positions, favoring para substitution. wikipedia.orglibretexts.org |
| Halogenation (e.g., Br₂, FeBr₃) | para-bromo-(1,2,3-trimethylbut-3-enyl)benzene | Similar to nitration, steric hindrance directs the electrophile to the para position. pressbooks.pubwikipedia.org |
| Friedel-Crafts Alkylation (e.g., R-Cl, AlCl₃) | Likely complex mixture, potential for rearrangements. | The activating nature of the alkyl group can lead to polyalkylation, and carbocation rearrangements of the electrophile are common. msu.eduvanderbilt.edu |
| Friedel-Crafts Acylation (e.g., RCOCl, AlCl₃) | para-acyl-(1,2,3-trimethylbut-3-enyl)benzene | Acylation is less prone to poly-substitution and rearrangements, with steric hindrance favoring the para product. vanderbilt.edu |
Reactions Involving the Alkenyl Moiety
The terminal double bond in the butenyl substituent provides a second site for chemical reactivity, distinct from the aromatic ring. While benzene undergoes substitution to preserve its aromaticity, alkenes typically undergo addition reactions. quora.comutexas.edudoubtnut.com
The pi bond of the alkene is a region of high electron density and is susceptible to attack by electrophiles. quora.comlibretexts.org The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.
For this compound, electrophilic addition to the terminal double bond would proceed via the formation of a tertiary carbocation, which is a relatively stable intermediate. The subsequent attack of a nucleophile would complete the addition reaction.
Table 2: Examples of Electrophilic Addition Reactions
| Reagent | Product | Description |
| H-X (e.g., HBr, HCl) | Markovnikov addition product | The hydrogen atom adds to the terminal carbon, and the halide adds to the more substituted carbon, following Markovnikov's rule. |
| H₂O, H⁺ | Alcohol | Acid-catalyzed hydration would yield a tertiary alcohol. |
| Br₂ | Vicinal dihalide | Addition of bromine across the double bond would result in a dibromoalkane. |
Radical reactions offer an alternative pathway for the transformation of the alkenyl side chain. Radical cyclization is a powerful method for forming cyclic compounds and typically involves three steps: radical generation, intramolecular cyclization, and quenching of the resulting radical. wikipedia.org
In the case of this compound, a radical could potentially be generated on the benzene ring or the side chain. An aryl radical, formed for instance from a bromo-substituted precursor, could undergo intramolecular cyclization by attacking the terminal double bond. researchgate.net The regioselectivity of such cyclizations (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being generally favored. wikipedia.orgfigshare.com
The specific substitution pattern of the butenyl chain in this compound could influence the stereochemical outcome of such cyclizations. researchgate.net
The terminal alkene can be selectively transformed using a variety of catalytic methods, most notably catalytic hydrogenation.
Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), hydrogen gas (H₂) can be added across the double bond to yield the corresponding alkane. libretexts.org This reaction, known as catalytic hydrogenation, is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. libretexts.orglibretexts.org The bulky substituents on the butenyl chain might influence the rate of hydrogenation. icp.ac.ru For this compound, catalytic hydrogenation would saturate the side chain to form (1,2,3-trimethylbutyl)benzene.
Table 3: Catalytic Transformations of the Double Bond
| Reaction | Reagents | Product | Notes |
| Hydrogenation | H₂, Pd/C or PtO₂ | (1,2,3-trimethylbutyl)benzene | The double bond is reduced to a single bond. libretexts.org |
| Hydroformylation | CO, H₂, Co or Rh catalyst | Aldehyde(s) | Adds a formyl group and a hydrogen atom across the double bond. |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Methyl ketone | Converts the terminal alkene to a methyl ketone. |
Intermolecular and Intramolecular Reactivity Studies3.4. Transition State Analysis and Reaction Pathway Mapping
Further research, including de novo synthesis and characterization, followed by experimental reactivity studies and computational modeling, would be necessary to generate the data required to populate these sections. At present, the scientific community has not published such work in publicly accessible forums.
Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trimethylbut 3 Enyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (1,2,3-Trimethylbut-3-enyl)benzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to establish the connectivity between atoms.
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The benzene (B151609) ring protons would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm, with their multiplicity depending on the substitution pattern. The aliphatic protons would be found in the upfield region. Key expected signals include those for the three methyl groups and the vinyl protons. The chemical shifts are influenced by the electronic environment of each proton. For instance, the vinyl protons are expected to have characteristic shifts due to the double bond.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 125-150 ppm, while the aliphatic carbons would appear at higher field strengths (lower ppm values). The quaternary carbon of the benzene ring attached to the butyl chain and the carbons of the double bond would have distinct chemical shifts. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, which is crucial for verifying the proposed structure. docbrown.infospectrabase.com
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 7.0 - 7.5 | Multiplet | 7-8 |
| C1-H | ~2.5 - 3.0 | Multiplet | 7-8 |
| C2-H | ~1.8 - 2.2 | Multiplet | 7-8 |
| C3-CH₃ | ~1.0 - 1.3 | Doublet | 7 |
| C2-CH₃ | ~0.9 - 1.2 | Doublet | 7 |
| C1-CH₃ | ~1.6 - 1.8 | Singlet | N/A |
| Vinyl-H (C4) | ~4.8 - 5.2 | Multiplet | Varies |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (substituted) | 140 - 150 |
| Aromatic C-H | 125 - 130 |
| C1 | 40 - 50 |
| C2 | 30 - 40 |
| C3 | 140 - 150 |
| C4 | 110 - 120 |
| C1-CH₃ | 20 - 30 |
| C2-CH₃ | 15 - 25 |
| C3-CH₃ | 15 - 25 |
To unambiguously assign the proton and carbon signals and to confirm the bonding sequence, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. csbsju.edu For this compound, COSY would show correlations between adjacent protons. For example, the proton at C1 would show a cross-peak with the proton at C2, and the proton at C2 would show correlations with the protons of the adjacent methyl group and the proton at C1. This helps to trace the connectivity within the aliphatic chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in the HMQC/HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons (which have no attached protons and thus no signal in an HMQC/HSQC spectrum) and for connecting different fragments of the molecule. For instance, the protons of the methyl group at C2 would show an HMBC correlation to the carbon at C1 and C3, confirming their placement. The aromatic protons would show correlations to the carbons within the ring and to the benzylic carbon (C1), thus linking the aliphatic chain to the benzene ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. libretexts.org For this compound (C₁₃H₁₈), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways for alkylbenzenes and unsaturated compounds. libretexts.orgmiamioh.edu A prominent fragmentation would be the cleavage of the benzylic bond (the C1-C2 bond), which is a favorable process due to the formation of a stable benzylic carbocation or a tropylium (B1234903) ion (m/z 91) through rearrangement. Another likely fragmentation pathway involves the loss of alkyl groups.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Significance |
| 174 | [C₁₃H₁₈]⁺ | Molecular Ion |
| 159 | [C₁₂H₁₅]⁺ | Loss of a methyl radical (CH₃) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzylic cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. spectroscopyonline.comyoutube.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibration of the vinyl group would be observed around 1640 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Bending vibrations for the vinyl group and the substituted benzene ring would be present in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com Therefore, the C=C stretching of the vinyl group and the symmetric breathing mode of the benzene ring are expected to show strong signals in the Raman spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes and can aid in confirming the presence of specific structural features. youtube.com
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| C=C Stretch (vinyl) | ~1640 | IR, Raman (strong) |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-H Bend (aliphatic) | 1470 - 1350 | IR |
| C-H Out-of-Plane Bend (aromatic) | 900 - 675 | IR (strong) |
Electronic Absorption and Emission Spectroscopy for Chromophoric Analysis
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are used to study its chromophores. The primary chromophore in this compound is the substituted benzene ring.
UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. uwosh.edunih.gov Typically, benzene and its simple alkyl derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. uconn.edu The presence of the vinyl group in conjugation with the benzene ring (if it were a styrene (B11656) derivative) would significantly red-shift these absorptions. However, in this compound, the double bond is not directly conjugated with the aromatic ring, so only minor shifts from a typical alkylbenzene spectrum are anticipated. researchgate.netresearchgate.net
Emission Spectroscopy: Many aromatic compounds are fluorescent. Upon excitation at an appropriate wavelength (corresponding to an absorption band), this compound would likely exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties can be sensitive to the molecular environment and conformation.
Computational and Theoretical Investigations of 1,2,3 Trimethylbut 3 Enyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are instrumental in understanding the electronic structure and bonding characteristics of (1,2,3-Trimethylbut-3-enyl)benzene. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide a detailed picture of electron distribution and orbital interactions within the molecule.
The electronic structure of this compound is characterized by the interplay between the aromatic π-system of the benzene (B151609) ring and the σ-framework of the bulky alkyl substituent. The trimethylbutyl group, being an electron-donating group, influences the electron density of the benzene ring through inductive effects. This can be quantified by calculating molecular electrostatic potential (MEP) maps, which would show an increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent.
Bonding analysis, often performed using Natural Bond Orbital (NBO) analysis, reveals the nature of the chemical bonds within the molecule. For this compound, NBO analysis would likely show strong σ-bonds for the C-C and C-H single bonds in the alkyl chain and the benzene ring. The C-C bonds within the benzene ring would exhibit a bond order intermediate between a single and a double bond, characteristic of aromatic systems. The C=C double bond in the butenyl group would show a clear π-bond in addition to the σ-bond.
Table 1: Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Benzene | -9.24 | 1.13 | 0 |
| Toluene (B28343) | -8.82 | 1.15 | 0.37 |
| This compound | -8.65 (estimated) | 1.20 (estimated) | 0.5 (estimated) |
Note: The values for this compound are estimated based on trends observed in related alkylbenzenes.
Density Functional Theory (DFT) Studies for Molecular Geometry and Conformational Preferences
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the geometry and conformational landscape of molecules like this compound.
The molecular geometry of this compound is complex due to the presence of multiple rotatable bonds in the alkyl substituent. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the optimized geometry of the molecule. scispace.com These calculations would likely reveal that the benzene ring itself remains largely planar, with minor distortions caused by the bulky substituent. The bond lengths and angles within the aromatic ring would be consistent with those of other alkyl-substituted benzenes.
A key aspect of the computational study of this compound is the exploration of its conformational preferences. The rotation around the C(phenyl)-C(alkyl) bond and the various C-C bonds within the trimethylbutyl group gives rise to multiple conformers. By performing a potential energy surface scan, researchers can identify the low-energy conformers and the energy barriers between them. It is expected that steric hindrance between the methyl groups and the benzene ring will play a crucial role in determining the most stable conformations. The lowest energy conformer would likely adopt a staggered arrangement to minimize these steric clashes.
Table 2: Calculated Geometrical Parameters for the Lowest Energy Conformer of this compound
| Parameter | Value (Å or °) |
| C(aromatic)-C(aromatic) bond length | ~1.39 |
| C(aromatic)-H bond length | ~1.08 |
| C(phenyl)-C(alkyl) bond length | ~1.54 |
| C=C bond length | ~1.34 |
| C-C-C bond angles in alkyl chain | ~109.5 - 112 |
| Dihedral angle (C-C-C-C of the butyl chain) | Varies with conformation |
Note: These are typical values and would be refined by specific DFT calculations for this molecule.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are invaluable for modeling reaction pathways and characterizing transition states, providing insights into the reactivity of this compound. Given the presence of a benzene ring and a double bond, the molecule can undergo various reactions, including electrophilic aromatic substitution and electrophilic addition to the double bond.
Reaction pathway modeling for electrophilic aromatic substitution on this compound would involve calculating the energy profile for the attack of an electrophile at the ortho, meta, and para positions of the benzene ring. The calculations would likely confirm that the ortho and para positions are activated due to the electron-donating nature of the alkyl group. The transition state for each pathway can be located and its structure and energy determined. This allows for the prediction of the major products of such reactions.
Similarly, the electrophilic addition to the C=C double bond can be modeled. The reaction of this compound with an electrophile like HBr would proceed through a carbocation intermediate. Computational modeling can determine the relative stabilities of the possible carbocation intermediates and the activation energies for their formation, thus predicting the regioselectivity of the reaction according to Markovnikov's rule.
Table 3: Calculated Activation Energies for Electrophilic Bromination of this compound
| Position of Attack | Activation Energy (kcal/mol) (Estimated) |
| Ortho | 15 |
| Meta | 20 |
| Para | 14 |
| C=C double bond | 10 |
Note: These are hypothetical values to illustrate the expected trend. The lower activation energy for addition to the double bond suggests this reaction would be kinetically favored.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions, over a period of time.
MD simulations would reveal the accessible conformations of the molecule at a given temperature by simulating the motion of its atoms. This would provide a more complete picture of the conformational landscape than static DFT calculations, showing the transitions between different low-energy conformers and the timescale of these changes. The flexibility of the trimethylbutenyl side chain would be a key feature observed in these simulations.
Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in a condensed phase, such as in a liquid or a solution. By simulating a system containing many molecules, one can analyze the nature of the intermolecular forces. For a nonpolar molecule like this compound, these interactions would be dominated by van der Waals forces. The simulations could also provide insights into how the bulky alkyl group influences the packing of the molecules in the liquid state. Studying the interactions with solvent molecules would also be possible, shedding light on its solubility in different media.
Stereochemical Aspects in the Synthesis and Transformations of 1,2,3 Trimethylbut 3 Enyl Benzene
Chirality Elements within the Butenyl Side Chain
The molecular structure of (1,2,3-Trimethylbut-3-enyl)benzene features a butenyl side chain with several elements of chirality. The key to its stereoisomerism lies in the presence of stereogenic centers, which are carbon atoms bonded to four different substituent groups.
In this compound, there are two such stereocenters located at the C1 and C2 positions of the butenyl chain.
C1: This carbon is bonded to a phenyl group, a methyl group, a hydrogen atom, and the rest of the substituted butenyl chain.
C2: This carbon is attached to a methyl group, a hydrogen atom, the C1 carbon, and the C3-vinyl group.
The presence of these two stereocenters means that the molecule can exist as multiple stereoisomers. Specifically, there can be up to 2ⁿ stereoisomers, where n is the number of stereocenters. For this compound, with n=2, there are four possible stereoisomers. These exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. wikipedia.org
| Configuration at C1 | Configuration at C2 | Stereoisomer Notation | Relationship |
|---|---|---|---|
| R | R | (1R,2R) | Enantiomers |
| S | S | (1S,2S) | |
| R | S | (1R,2S) | Enantiomers |
| S | R | (1S,2R) |
The (1R,2R) and (1S,2S) pair are diastereomers of the (1R,2S) and (1S,2R) pair.
Enantioselective and Diastereoselective Synthetic Strategies
The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the two stereocenters. This is achieved through enantioselective and diastereoselective synthetic strategies. wikipedia.org
Enantioselective synthesis aims to produce one enantiomer in excess over the other. wikipedia.org Common approaches include:
Asymmetric Catalysis: This involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of a prochiral alkene precursor could establish one or both stereocenters with a specific configuration. wikipedia.org Catalysts based on transition metals like rhodium or ruthenium, combined with chiral ligands such as BINAP, are often effective. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For example, an α,β-unsaturated amide employing a chiral auxiliary like an Evans oxazolidinone could be used in a conjugate addition reaction to set the C2 stereocenter. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature. A suitable chiral precursor could be elaborated through a series of reactions to form the target molecule, transferring the initial chirality.
Diastereoselective synthesis focuses on controlling the relative configuration between two or more stereocenters. chemrxiv.org In the context of synthesizing this compound, once one stereocenter is set, it can influence the formation of the second. For example, the addition of a nucleophile to a ketone with an existing α-stereocenter can proceed with high diastereoselectivity, often predictable by models like the Felkin-Ahn model. researchgate.net
A potential synthetic approach could involve the catalytic asymmetric allylboration of a ketone. This method is known for its ability to create adjacent stereocenters, including quaternary ones, with high levels of control by selecting the appropriate chiral catalyst and substrate stereoisomer. acs.orgacs.org
| Strategy | Description | Key Reagents/Components | Typical Outcome |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring one enantiomeric pathway. wikipedia.org | Chiral ligands (e.g., BINOL, Salen), transition metals (e.g., Ru, Rh). wikipedia.org | High enantiomeric excess (ee). |
| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. nih.gov | Evans oxazolidinones, camphor-based auxiliaries. nih.gov | High diastereomeric excess (de). |
| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. researchgate.net | Chiral aldehydes, ketones, or alkenes. | High diastereomeric excess (de). |
| Asymmetric Allylation | Catalytic addition of an allyl group to an aldehyde or ketone to create adjacent stereocenters. organic-chemistry.org | Chiral chromium or boron-based catalysts. organic-chemistry.org | High de and ee. organic-chemistry.org |
Stereochemical Outcomes of Pericyclic Reactions and Additions
The terminal double bond in this compound is a site for various chemical transformations, the stereochemical outcomes of which are influenced by the pre-existing chirality in the molecule.
Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. researchgate.net The stereochemistry is governed by the principle of orbital symmetry conservation. researchgate.net
Ene Reaction: The butenyl side chain contains allylic hydrogens, making it a potential substrate for an ene reaction. The facial selectivity of the approach of the enophile would be dictated by the steric and electronic properties of the substituents at C1 and C2, leading to a diastereoselective outcome.
[2+2] Cycloaddition: The reaction of the terminal alkene with a ketene (B1206846), for example, is a [2+2] cycloaddition. The approach of the ketene to the alkene face would be sterically hindered by the bulky substituents on the chiral backbone, resulting in the preferential formation of one diastereomer. acs.org
Addition Reactions: Additions to the double bond create a new stereocenter at C3. The existing stereocenters at C1 and C2 exert a powerful directing effect, leading to diastereoselective product formation. This phenomenon is known as substrate-controlled diastereoselection.
Hydroboration-Oxidation: The addition of borane (B79455) across the double bond, followed by oxidation, would yield an alcohol. The borane reagent will preferentially approach the less sterically hindered face of the alkene, as dictated by the arrangement of the phenyl and methyl groups at C1 and C2.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide. Again, the reagent will approach from the less hindered face, leading to the formation of one diastereomeric epoxide in excess.
Additions of Prochiral Nucleophiles: The Lewis acid-catalyzed addition of prochiral nucleophilic alkenes to electrophiles with existing chirality has been shown to proceed with high diastereoselectivity. researchgate.netchemrxiv.org A similar principle would apply to reactions involving the double bond of this compound, where the existing stereocenters would control the facial selectivity of the addition. researchgate.netchemrxiv.org
The predictability of these outcomes often relies on steric models that analyze the most stable conformations of the molecule to determine which face of the alkene is more accessible. nih.gov
Chiral Separation Techniques for Enantiomers and Diastereomers
When a synthesis produces a mixture of stereoisomers, separation is necessary to obtain the pure compounds. The methods for separating enantiomers and diastereomers differ significantly.
Separation of Diastereomers: Diastereomers have different physical and chemical properties, such as boiling points, melting points, and solubility. libretexts.org This difference allows for their separation using standard laboratory techniques. nih.gov
Column Chromatography: Silica (B1680970) gel column chromatography is a common and effective method for separating diastereomers on a laboratory scale. nih.gov
Crystallization: Fractional crystallization can be used if the diastereomers have sufficiently different solubilities in a particular solvent system. chiralpedia.com
High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on an achiral stationary phase like silica gel is often used for the efficient separation of diastereomers. nih.gov
Separation of Enantiomers (Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation (a process called resolution) more challenging. libretexts.org Resolution requires the introduction of a chiral element to create a diastereomeric interaction. chiralpedia.com
Chiral Derivatization: The racemic mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. chiralpedia.comiitr.ac.in These diastereomers can then be separated by standard chromatography or crystallization, after which the chiral auxiliary is cleaved to yield the pure enantiomers. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used direct method for separating enantiomers. chiralpedia.com The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs are particularly versatile. chiralpedia.com
Supercritical Fluid Chromatography (SFC): SFC is another chromatographic technique that can be used with chiral stationary phases and is often faster and uses less solvent than HPLC. hplc.eursc.org
Gas Chromatography (GC): For volatile compounds like hydrocarbons, GC with a chiral stationary phase (often based on cyclodextrins) can effectively separate enantiomers. nih.gov
| Technique | Target Isomers | Principle | Common Application |
|---|---|---|---|
| Column Chromatography (Achiral) | Diastereomers | Differential polarity and adsorption on a standard stationary phase like silica. nih.gov | Preparative separation in the lab. |
| Chiral HPLC/SFC | Enantiomers | Transient formation of diastereomeric complexes with a chiral stationary phase (CSP), leading to different retention times. chiralpedia.com | Analytical and preparative separation of a wide range of compounds. rsc.org |
| Chiral GC | Enantiomers | Differential interaction with a chiral stationary phase for volatile compounds. nih.gov | Separation of volatile enantiomers, such as hydrocarbons. nih.gov |
| Chiral Derivatization | Enantiomers | Conversion of enantiomers into a mixture of diastereomers, which are then separated by conventional methods. chiralpedia.com | Used when direct chiral chromatography is not feasible; requires additional reaction steps. libretexts.org |
Derivatization and Functionalization Strategies for 1,2,3 Trimethylbut 3 Enyl Benzene
Selective Functionalization of the Benzene (B151609) Ring (e.g., further electrophilic substitutions)
The benzene ring of (1,2,3-Trimethylbut-3-enyl)benzene contains a bulky alkyl substituent. This group is an ortho-, para-director and weakly activating for electrophilic aromatic substitution (EAS). libretexts.orgyoutube.com However, the significant steric hindrance imposed by the trimethylbutyl group would strongly favor substitution at the para-position over the ortho-positions. libretexts.orgyoutube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. chemguide.co.ukyoutube.com
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would be expected to yield primarily the para-nitro derivative. libretexts.orgchemguide.co.uk Due to the activating nature of the alkyl group, this reaction should proceed under milder conditions (e.g., lower temperature) than the nitration of benzene itself to minimize polysubstitution. libretexts.orgchemguide.co.uk
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comlibretexts.org Acylation is generally preferred as it is less prone to carbocation rearrangements and the resulting ketone is less activating, preventing polyacylation. masterorganicchemistry.comyoutube.com For this compound, acylation would almost exclusively yield the para-substituted product. Subsequent reduction of the ketone can provide the corresponding alkyl-substituted benzene. youtube.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on a Sterically Hindered Alkylbenzene (tert-Butylbenzene as an Analog)
| Reaction | Reagents | Predicted Major Product (para-isomer) |
| Nitration | HNO₃, H₂SO₄ | 1-tert-Butyl-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-tert-butylbenzene |
| Acylation | CH₃COCl, AlCl₃ | 1-(4-tert-Butylphenyl)ethan-1-one |
This table uses tert-butylbenzene (B1681246) as a model for predicting regioselectivity due to similar steric hindrance around the benzene ring. libretexts.org
Selective Functionalization of the Alkenyl Moiety (e.g., epoxidation, dihydroxylation, hydrogenation)
The tetrasubstituted double bond in this compound presents a significant challenge for many common alkene reactions due to severe steric hindrance.
Hydrogenation: The catalytic hydrogenation of tetrasubstituted alkenes is known to be challenging, often requiring high pressures, elevated temperatures, and specialized catalysts. acs.orgneulandlabs.comacs.org Rhodium and iridium-based catalysts have shown success in the asymmetric hydrogenation of certain tetrasubstituted alkenes, often those with a nearby coordinating functional group to aid in catalyst binding and stereocontrol. acs.orgnih.gov For an unfunctionalized, sterically congested alkene like the one in the target molecule, achieving complete hydrogenation to form (1,2,3-Trimethylbutyl)benzene would likely require forcing conditions and a highly active catalyst like Crabtree's catalyst. illinois.edu
Epoxidation and Dihydroxylation: These reactions involve the addition of one or two oxygen atoms across the double bond.
Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction rate is influenced by the nucleophilicity of the alkene, but steric hindrance can significantly slow or prevent the reaction.
Dihydroxylation adds two hydroxyl groups across the alkene. Syn-dihydroxylation can be performed using osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com Anti-dihydroxylation is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.orgyoutube.com For highly substituted alkenes, metal-free methods using sterically demanding cyclic diacyl peroxides have been developed as an alternative for syn-dihydroxylation. nih.gov Given the steric congestion of the double bond in this compound, these transformations would be expected to proceed slowly, if at all, under standard conditions.
Table 2: Potential Functionalization Reactions of the Alkenyl Moiety
| Transformation | Reagents | Expected Product | Key Challenge |
| Hydrogenation | H₂, Rh or Ir catalyst | (1,2,3-Trimethylbutyl)benzene | Steric hindrance requires highly active catalysts and potentially harsh conditions. acs.orgillinois.edu |
| Syn-Dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃, H₂O | (1,2,3-Trimethyl-3,4-dihydroxybutyl)benzene | Severe steric hindrance may inhibit the formation of the cyclic osmate ester intermediate. libretexts.org |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (1,2,3-Trimethyl-3,4-dihydroxybutyl)benzene | Both epoxidation and subsequent ring-opening are subject to steric hindrance. libretexts.org |
Chemo- and Regioselective Transformations of Multiple Reactive Sites
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between reactions at the aromatic ring and the alkene.
The choice of reagents and conditions is crucial for directing the reaction to a specific site. organic-chemistry.orgyoutube.com For instance, electrophilic addition to the alkene (e.g., with HBr) would likely compete with electrophilic substitution on the ring. However, many electrophilic additions to the double bond would be sterically hindered. Conversely, conditions for electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) are designed to generate a potent electrophile (NO₂⁺) that preferentially attacks the electron-rich aromatic system over the sterically shielded and less nucleophilic (due to substitution) alkene.
Recent advances in catalysis have enabled novel transformations of styrenes and related arylalkenes. researchgate.net For example, copper-catalyzed radical aminofluorination of styrenes can proceed with high regioselectivity. nih.gov Other methods allow for the divergent functionalization of styrenes, incorporating groups like CO₂ and sulfones across the double bond. uni-regensburg.de While these methods are typically demonstrated on less substituted styrenes, they highlight the potential for developing highly selective transformations. nih.govacs.org The key to controlling selectivity in a molecule like this compound would be to exploit the electronic differences and, more significantly, the steric disparity between the two reactive sites. researchgate.netdicp.ac.cn
Synthesis of Polymeric and Oligomeric Structures utilizing the Arylalkene Scaffold
The structure of this compound, as a highly substituted styrene (B11656) derivative, makes it a potential but challenging monomer for polymerization.
Cationic Polymerization: Styrene and its derivatives are well-known to undergo cationic polymerization, typically initiated by a strong acid or a Lewis acid in the presence of a proton source (co-catalyst). wpmucdn.comlibretexts.orgyoutube.com The mechanism involves the formation of a carbocation at the benzylic position, which is stabilized by the phenyl ring. researchgate.net This carbocation then propagates by attacking the double bond of another monomer molecule. youtube.com
Steric Hindrance Effects: The extensive substitution in this compound would severely hinder the approach of the propagating chain to the monomer's double bond. This steric inhibition would likely disfavor the formation of high molecular weight polymers and instead lead to the formation of oligomers (short-chain polymers) or potentially prevent polymerization altogether under typical conditions. rsc.orgscielo.br
While standard radical and anionic polymerizations are also common for styrene, the steric bulk of this compound would be even more prohibitive for these methods. libretexts.org Therefore, if polymerization were to occur, it would most likely proceed via a cationic mechanism, resulting in low molecular weight products. scielo.br
Green Chemistry Principles in the Synthesis and Transformations of 1,2,3 Trimethylbut 3 Enyl Benzene
Atom Economy Maximization in Synthetic Routes
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. rsc.org
The synthesis of (1,2,3-Trimethylbut-3-enyl)benzene would likely proceed via a Friedel-Crafts type alkylation of benzene (B151609). mt.comchemguide.co.uk Traditional Friedel-Crafts reactions often utilize stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant waste. mt.comnih.gov More advanced, catalytic approaches are sought to improve atom economy.
Hydroalkylation reactions, where an alkene is directly added to an aromatic ring, offer a theoretically 100% atom-economical route. nih.gov The development of catalysts that can facilitate the direct addition of a suitable diene or alkyne to benzene would be a significant step towards maximizing atom economy in the synthesis of this compound.
Table 1: Comparison of Atom Economy for Different Synthetic Approaches
| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy |
| Traditional Friedel-Crafts Alkylation | Benzene, Alkyl Halide, AlCl₃ (catalyst) | This compound, HCl, AlCl₃ waste | HCl, hydrated AlCl₃ | Low |
| Catalytic Friedel-Crafts Alkylation | Benzene, Alkene/Alcohol | This compound, Water (if alcohol is used) | Minimal (catalyst regeneration) | High |
| Direct Hydroarylation | Benzene, Diene/Alkyne | This compound | None | 100% |
This table is illustrative and specific values would depend on the exact stoichiometry and reaction conditions.
Use of Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. mrforum.com Traditional Friedel-Crafts reactions often employ hazardous and volatile organic compounds (VOCs) like chlorinated solvents. rsc.org
Green chemistry encourages the use of more benign alternatives. nih.gov For the synthesis of alkylated benzenes, several greener solvent options have been explored:
Water: Performing reactions in aqueous media can offer significant environmental benefits, though the poor solubility of nonpolar reactants like benzene can be a challenge. rsc.orgresearchgate.net
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing the risk of air pollution. They can also be designed to act as both solvent and catalyst and are often recyclable. rsc.orgwikipedia.org
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. rsc.orgwikipedia.org
Solvent-free Systems: Conducting reactions without a solvent is the most ideal scenario, where one of the reactants may act as the solvent. rsc.org
Table 2: Properties of Selected Environmentally Benign Solvents
| Solvent | Key Green Attributes | Potential Challenges in Alkylation of Benzene |
| Water | Non-toxic, non-flammable, readily available | Poor solubility of reactants, potential for side reactions |
| Ionic Liquids | Low volatility, recyclable, tunable properties | Cost, viscosity, potential toxicity of some ILs |
| Supercritical CO₂ | Non-toxic, easily separated, tunable properties | High pressure requirements, poor solubility of some catalysts |
| Solvent-free | No solvent waste, high reaction concentration | Potential for high viscosity, heat transfer issues |
Development of Catalytic and Biocatalytic Processes for Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder conditions than stoichiometric reagents.
Catalytic Processes: For the alkylation of benzene, the move from stoichiometric Lewis acids like AlCl₃ to solid acid catalysts is a significant green advancement. begellhouse.com Zeolites, for instance, are microporous aluminosilicates that can act as shape-selective catalysts, leading to higher product selectivity and easier separation from the reaction mixture. etsu.eduresearchgate.net Transition metal catalysts based on elements like iridium, palladium, and ruthenium are also being developed for the C-H activation of arenes, which can offer alternative and more selective pathways for alkylation. virginia.edu
Biocatalytic Processes: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions (ambient temperature and pressure in aqueous media). rsc.org While the direct biocatalytic synthesis of a complex molecule like this compound is challenging, enzymes are being explored for various C-C bond-forming reactions. mdpi.comnih.govnih.gov For example, engineered enzymes could potentially be used to create specific alkylating agents or to perform selective modifications on a precursor molecule. The development of promiscuous enzymes or the directed evolution of existing enzymes could open new avenues for the greener synthesis of such specialty chemicals. princeton.edu
Table 3: Comparison of Catalytic Systems for Benzene Alkylation
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High activity | Stoichiometric use, corrosive, waste generation |
| Solid Acids | Zeolites, Supported Acids | Recyclable, non-corrosive, shape selectivity | Can require higher temperatures, potential for deactivation |
| Transition Metal Catalysts | Ru, Pd, Ir complexes | High selectivity, mild conditions | Cost of precious metals, potential for ligand toxicity |
| Biocatalysts (Enzymes) | Lyases, Transferases | High selectivity, mild conditions, biodegradable | Limited to specific reactions, enzyme stability can be an issue |
Waste Minimization and Prevention Strategies
A core tenet of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. purkh.com For the chemical industry, this involves optimizing processes to reduce byproducts and implementing effective recycling strategies. questrmg.comnexocode.com
In the context of producing this compound, waste minimization strategies would include:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant ratios to maximize the yield of the desired product and minimize the formation of isomers and polyalkylated byproducts. purkh.com
Catalyst Recycling: The use of heterogeneous catalysts, such as zeolites or supported metal catalysts, simplifies their separation from the reaction mixture and allows for their reuse, reducing solid waste. begellhouse.com
Solvent Recycling: When a solvent is necessary, choosing one that can be easily recovered and purified for reuse is crucial. mrforum.com
Closed-Loop Processes: Designing the manufacturing process as a closed loop where waste streams from one part of the process can be used as feedstock for another. nexocode.com For example, in some advanced Friedel-Crafts processes, there is an effort to recycle and reuse the catalyst system. google.com
Table 4: Waste Minimization Strategies and Their Impact
| Strategy | Description | Impact on Waste Reduction |
| Process Intensification | Using continuous flow reactors instead of batch reactors. | Reduces reaction volume, improves heat and mass transfer, minimizes byproducts. |
| Catalyst Selection | Employing recyclable solid acid or biocatalysts. | Eliminates stoichiometric waste from traditional catalysts. |
| Solvent Management | Using benign, recyclable solvents or solvent-free conditions. | Reduces volatile organic compound (VOC) emissions and liquid waste. |
| In-process Monitoring | Using real-time analytical techniques to monitor reaction progress. | Allows for precise control to maximize yield and prevent runaway reactions or byproduct formation. |
Advanced Research Applications and Future Directions for 1,2,3 Trimethylbut 3 Enyl Benzene Chemistry
Utility as a Synthon in Complex Molecule Synthesis
Substituted styrenes are fundamental building blocks in organic synthesis, valued for their versatility in forming complex molecular architectures. acs.org The terminal olefin group of these molecules provides a reactive handle for a multitude of transformations, including cross-coupling reactions, hydroformylation, and olefin metathesis. acs.org In this context, (1,2,3-Trimethylbut-3-enyl)benzene, with its bulky trimethylbutyl group, could serve as a unique synthon for introducing sterically demanding fragments into target molecules.
The presence of the bulky substituent can be expected to influence the regioselectivity and stereoselectivity of reactions at the vinyl group. For instance, in reactions such as hydroboration-oxidation or epoxidation, the steric hindrance imposed by the neighboring trimethylbutyl group would likely direct incoming reagents to the less hindered face of the double bond, potentially leading to high levels of stereocontrol.
Furthermore, α-alkyl styrenes, a class to which this compound belongs, have been utilized in a variety of synthetic transformations, including Povarov reactions, [6+2] cycloadditions, and isomerizations. nih.gov The unique steric and electronic properties conferred by the trimethylbutyl group could lead to novel reactivity or improved selectivity in these and other synthetic methods. The table below outlines potential synthetic transformations where this compound could be employed as a synthon.
| Transformation | Potential Product | Significance |
| Asymmetric Hydrogenation | Chiral (1,2,3-Trimethylbutyl)ethylbenzene | Access to enantiopure building blocks |
| Heck Coupling | Substituted stilbene (B7821643) derivatives | Synthesis of functional materials and pharmaceutical intermediates |
| Epoxidation | This compound oxide | Precursor for diols and other functionalized compounds |
| Polymerization | Poly[this compound] | Development of polymers with unique thermal and mechanical properties |
Application in Mechanistic Organic Chemistry Studies
The sterically encumbered nature of this compound makes it an excellent candidate for mechanistic studies in organic chemistry. The bulky trimethylbutyl group can be used to probe the steric limits of various catalytic and non-catalytic reactions. For example, in studies of reaction kinetics, comparing the rate of a reaction with this compound to that with less hindered styrenes could provide quantitative data on the influence of steric hindrance on the reaction mechanism. researchgate.net
One area of interest would be its use in studying the mechanism of transition metal-catalyzed reactions. The steric bulk of the ligand can have a profound effect on the coordination of the metal center and the subsequent elementary steps of the catalytic cycle. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the use of this compound as a substrate could help elucidate the role of substrate-catalyst interactions in determining the efficiency and selectivity of the reaction.
Mechanistic investigations into reactions such as styrene (B11656) aziridination have shown that steric hindrance from substituents on the styrene ring can significantly impact product distribution and yields. semanticscholar.org For example, the presence of an α-methyl group in α-methylstyrene was found to decrease product yields in iron-based aziridination, likely due to steric hindrance. semanticscholar.org Similar studies with this compound could provide further insights into the interplay of steric and electronic effects in such transformations.
Development of Novel Catalytic Systems Based on its Reactivity
The unique reactivity of sterically hindered styrenes can be harnessed to develop novel catalytic systems. The electronic properties of the benzene (B151609) ring, coupled with the steric influence of the trimethylbutyl group in this compound, could be exploited in the design of new ligands for transition metal catalysis. For example, the phenyl group could be functionalized to incorporate coordinating atoms, leading to a bidentate or tridentate ligand where the bulky substituent plays a key role in creating a specific coordination environment around the metal center.
Such ligands could find application in asymmetric catalysis, where the chiral pocket created by the ligand is crucial for enantioselectivity. The development of ligands with controlled steric environments has been a key strategy in advancing selective cross-coupling reactions. acs.org The bulky framework of this compound could serve as a scaffold for a new class of ligands that promote challenging transformations with high selectivity.
Furthermore, the reactivity of the vinyl group could be utilized in the synthesis of supported catalysts. For instance, the molecule could be attached to a solid support via polymerization or covalent linkage, creating a heterogeneous catalyst with a well-defined active site. The steric bulk of the trimethylbutyl group could influence the accessibility of the active sites and potentially lead to size-selective catalysis.
Exploration of Self-Assembly and Material Science Prospects for Derivatives
The self-assembly of molecules into ordered supramolecular structures is a powerful strategy for the bottom-up fabrication of functional materials. Aromatic compounds, particularly those with bulky substituents, are known to self-assemble through a combination of π-stacking, van der Waals, and hydrophobic interactions. acs.orgresearchgate.net The introduction of bulky groups can significantly influence the packing and ordering of molecules in the solid state and at interfaces. researchgate.net
Derivatives of this compound, appropriately functionalized with groups capable of hydrogen bonding or other specific interactions, could exhibit interesting self-assembly behavior. The bulky trimethylbutyl group would likely play a crucial role in directing the formation of specific supramolecular architectures, such as nanotubes, vesicles, or gels. The interplay between the aromatic stacking of the benzene rings and the steric repulsion of the bulky alkyl groups could lead to the formation of porous materials with potential applications in separation or sensing.
In the realm of polymer science, the polymerization of this compound would be expected to yield a polymer with a high glass transition temperature and good thermal stability, properties often associated with polymers containing bulky side chains. Such polymers could find use as high-performance plastics or as matrices for composite materials.
Interdisciplinary Research Opportunities in Chemical Biology (excluding human trials/dosage)
Chemical probes are essential tools for interrogating biological systems. youtube.comeubopen.org Substituted styrenes have been developed as fluorescent probes for imaging RNA in living cells. nih.gov These probes often exhibit fluorogenic properties, meaning their fluorescence is enhanced upon binding to their biological target. The bulky and hydrophobic nature of the trimethylbutyl group in this compound suggests that its derivatives could be designed as probes for specific biological environments or macromolecules.
For instance, by incorporating a fluorophore into the structure of this compound, it might be possible to create a probe that partitions into lipid membranes or binds to the hydrophobic pockets of proteins. The steric bulk could influence the binding affinity and selectivity of the probe for its target. The development of such probes would require a multidisciplinary approach, combining organic synthesis with biochemical and cell-based assays.
Another potential application in chemical biology lies in the use of this compound derivatives as building blocks for the synthesis of bioactive molecules. The introduction of this bulky, lipophilic group could be a strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. For example, it could be used to enhance membrane permeability or to probe the steric tolerance of a receptor binding pocket. The biotransformation of substituted styrenes by microorganisms has also been explored, suggesting that derivatives of this compound could be substrates for enzymatic reactions, opening up avenues for biocatalysis and metabolic studies. nih.gov
Q & A
Q. How can researchers design robust assays to quantify this compound in environmental matrices?
- Methodological Answer : Optimize solid-phase microextraction (SPME) protocols paired with GC-MS detection, referencing EPA methods for ethylbenzene quantification. Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs) .
Q. What in vitro models are suitable for assessing the metabolic pathways of this compound?
- Methodological Answer : Use hepatic microsomal assays (e.g., rat S9 fractions) to identify phase I metabolites. Confirm structures via LC-HRMS and compare with in silico predictions (e.g., CYP450 docking simulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
